Neurosporene
Overview
Description
Neurosporene is a carotenoid pigment and an intermediate in the biosynthesis of lycopene and various bacterial carotenoids. It is a tetra-terpenoid commonly found in plants, bacteria, fungi, and algae. This compound serves as a precursor for more than 600 carotenoids and is known for its antioxidant properties and ability to protect against UV-B radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neurosporene can be synthesized through the desaturation of phytoene, a process that involves the enzyme phytoene desaturase. This enzyme introduces double bonds into the phytoene molecule, converting it into this compound. The process can be carried out in bacterial systems such as Rhodobacter sphaeroides and Rhodobacter capsulatus .
Industrial Production Methods: Industrial production of this compound involves the cultivation of phototrophic purple non-sulfur bacteria like Rhodobacter viridis. These bacteria are grown in photoheterotrophic conditions in large bioreactors. The cells are harvested, and the carotenoids are extracted using solvents like acetone and methanol. The crude extract is then purified using high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Neurosporene undergoes various chemical reactions, including oxidation, reduction, and isomerization.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or ozone.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Isomerization: Isomerization can occur under the influence of light or heat, converting trans-neurosporene to its cis-isomers
Major Products: The major products formed from these reactions include lycopene, which is produced through further desaturation of this compound, and various oxidized derivatives that can be used in different applications .
Scientific Research Applications
Neurosporene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactions of carotenoids.
Biology: this compound is studied for its role in the biosynthesis of other carotenoids and its function in photosynthetic organisms.
Medicine: Due to its antioxidant properties, this compound is researched for its potential health benefits, including protection against UV radiation and its role in preventing chronic diseases.
Industry: this compound is used in the food and cosmetic industries as a natural colorant and antioxidant
Mechanism of Action
Neurosporene exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets of this compound include various enzymes and cellular components involved in oxidative stress pathways. Additionally, this compound can interact with light-absorbing proteins in photosynthetic organisms, playing a role in light absorption and energy transfer .
Comparison with Similar Compounds
Lycopene: Like neurosporene, lycopene is a carotenoid with strong antioxidant properties. lycopene is more widely studied and used in various applications.
Beta-carotene: Another carotenoid, beta-carotene, is a precursor to vitamin A and has similar antioxidant properties.
Phytoene: Phytoene is the precursor to this compound and undergoes desaturation to form this compound.
Uniqueness of this compound: this compound is unique due to its intermediate position in the carotenoid biosynthesis pathway. It serves as a crucial link between phytoene and lycopene, making it an important compound for studying the biosynthesis and function of carotenoids. Additionally, its relatively low abundance and instability make it a challenging yet valuable compound for research .
Properties
IUPAC Name |
(6E,8E,10E,12E,14E,16E,18E,20E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,26,30-dodecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H58/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-17,19-22,25-31H,13-14,18,23-24,32H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCICVFRSJQYDV-XILUKMICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045315 | |
Record name | Neurosporene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901045315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Neurosporene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003114 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
502-64-7 | |
Record name | Neurosporene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neurosporene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neurosporene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901045315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEUROSPORENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVN22YW634 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Neurosporene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003114 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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